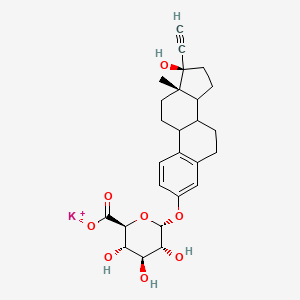
17A-Ethynylestradiol 17B-(A-glucuronide)potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17A-Ethynylestradiol 17B-(A-glucuronide)potassium: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethynyl group at the 17A position and a glucuronide moiety at the 17B position, which is conjugated with potassium. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium typically involves multiple steps. The starting material is often estradiol, which undergoes ethynylation at the 17A position. This is followed by glucuronidation at the 17B position. The final step involves the conjugation of the glucuronide moiety with potassium to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronide moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is used as a reference compound in analytical studies and as a starting material for the synthesis of other estrogen derivatives.
Biology: In biological research, this compound is used to study estrogen receptor interactions and the metabolic pathways of estrogen conjugates.
Medicine: In medicine, it is used in the development of hormone replacement therapies and contraceptives. Its unique structure allows for the study of estrogenic activity and its effects on various tissues.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium involves its interaction with estrogen receptors. The ethynyl group enhances its binding affinity to the receptor, while the glucuronide moiety facilitates its excretion. Upon binding to the receptor, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects.
Comparison with Similar Compounds
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Estradiol glucuronide: A naturally occurring estrogen conjugate.
Estrone sulfate: Another estrogen conjugate used in hormone replacement therapy.
Uniqueness: 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is unique due to its dual modification at the 17A and 17B positions, which enhances its stability and bioavailability. This makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C26H31KO8 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
potassium;(2S,3S,4S,5R,6R)-6-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H32O8.K/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31;/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31);/q;+1/p-1/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26-;/m0./s1 |
InChI Key |
RBBJHCKDRRZMGQ-GHDGYVMMSA-M |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















